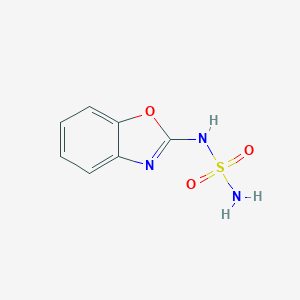
Sulfamide, 2-benzoxazolyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamide, 2-benzoxazolyl-(9CI) is a chemical compound with the molecular formula C7H7N3O3S. It is a derivative of benzoxazole, a bicyclic compound that is widely used in various fields due to its versatile chemical properties. Benzoxazole derivatives, including Sulfamide, 2-benzoxazolyl-(9CI), are known for their applications in medicinal chemistry, pharmaceuticals, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamide, 2-benzoxazolyl-(9CI) typically involves the reaction of 2-aminophenol with sulfonamide derivatives. One common method is the condensation reaction of 2-aminophenol with sulfonamide in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C . This reaction yields the desired benzoxazole derivative under mild conditions.
Industrial Production Methods
Industrial production of Sulfamide, 2-benzoxazolyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfamide, 2-benzoxazolyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Sulfamide, 2-benzoxazolyl-(9CI) can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Sulfamide, 2-benzoxazolyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Sulfamide, 2-benzoxazolyl-(9CI) derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Sulfamide, 2-benzoxazolyl-(9CI) involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound of Sulfamide, 2-benzoxazolyl-(9CI), known for its broad applications in chemistry and industry.
Sulfonamides: A class of compounds with similar sulfonamide groups, widely used as antibiotics and enzyme inhibitors.
Aminobenzoxazoles: Compounds with similar benzoxazole structures but different functional groups.
Uniqueness
Sulfamide, 2-benzoxazolyl-(9CI) is unique due to its combination of the benzoxazole and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
136810-65-6 |
|---|---|
Formule moléculaire |
C7H7N3O3S |
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
2-(sulfamoylamino)-1,3-benzoxazole |
InChI |
InChI=1S/C7H7N3O3S/c8-14(11,12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H,9,10)(H2,8,11,12) |
Clé InChI |
HPGFHMSFCRLHBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)NS(=O)(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)NS(=O)(=O)N |
Synonymes |
Sulfamide, 2-benzoxazolyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















